1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Overview
Description
1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, and an ethyl group attached to the nitrogen atom of the indole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the naphthalene moiety and the ethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can result in halogenated or aminated derivatives.
Scientific Research Applications
1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 1-ethyl-3-hydroxy-3-[2-(phenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 1-methyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of 1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the naphthalene moiety, in particular, enhances its aromaticity and potential for π-π interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-ethyl-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-23-19-10-6-5-9-18(19)22(26,21(23)25)14-20(24)17-12-11-15-7-3-4-8-16(15)13-17/h3-13,26H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEKCLMRJODQCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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